molecular formula C16H10N2O4 B11097552 (4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11097552
M. Wt: 294.26 g/mol
InChI Key: YGEXHYAMRMRWSB-RAXLEYEMSA-N
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Description

(4Z)-4-Benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is a specialized organic compound belonging to the azlactone family, a class of heterocyclic structures known for their significant versatility in synthetic and medicinal chemistry research . This compound features a planar oxazolone core and a benzylidene substituent in a Z-configuration about the exocyclic double bond, a structural motif confirmed by X-ray crystallography in closely related analogues . The presence of the ortho -nitrophenyl group at the 2-position is a key structural feature that can influence the compound's electronic properties and binding affinity in biological systems. The azlactone core is a recognized privileged scaffold in drug discovery. Notably, benzylidene-oxazol-5-one derivatives have been identified as potent inhibitors of protein kinases, which are critical targets in cellular signaling pathways . Specifically, related compounds have demonstrated high-affinity binding to the ATP-binding pocket of kinases such as Rho-associated coiled-coil-containing protein kinase 2 (ROCKII) and Zipper-interacting protein kinase (ZIPK), making them valuable chemical tools for studying vascular smooth muscle contraction, cytoskeletal dynamics, and apoptosis . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core scaffold for developing novel enzyme inhibitors. This compound is presented for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

(4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C16H10N2O4/c19-16-13(10-11-6-2-1-3-7-11)17-15(22-16)12-8-4-5-9-14(12)18(20)21/h1-10H/b13-10-

InChI Key

YGEXHYAMRMRWSB-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Erlenmeyer Azlactone Synthesis

The Erlenmeyer method, a classical route for oxazolone derivatives, is widely employed for synthesizing (4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one. This one-pot condensation involves:

  • Reactants : 2-Nitrobenzaldehyde, hippuric acid (N-benzoylglycine), and acetic anhydride.

  • Catalyst : Zinc oxide (ZnO) or sodium acetate.

  • Conditions : Reflux at 80–100°C for 4–6 hours under anhydrous conditions .

The reaction proceeds via cyclodehydration, forming the oxazolone core. The benzylidene group is introduced through Knoevenagel condensation, where the aldehyde reacts with the active methylene group of the azlactone intermediate. The Z-configuration is favored due to steric hindrance between the nitro group and oxazolone ring .

Optimization Data :

ParameterOptimal ValueYield (%)
Catalyst (ZnO)10 mol%78–82
Solvent (Ac₂O)Neat75
Temperature (°C)10080

This method is scalable and avoids chromatographic purification, as the product precipitates upon cooling .

Knoevenagel Condensation with Preformed Oxazolones

For substrates sensitive to harsh conditions, a two-step approach is preferred:

  • Oxazolone Precursor Synthesis :
    2-(2-Nitrophenyl)-1,3-oxazol-5(4H)-one is prepared by cyclizing N-(2-nitrophenyl)hippuric acid using phosphorus oxychloride (POCl₃) .

  • Benzylidene Introduction :
    The oxazolone reacts with benzaldehyde derivatives under basic conditions (e.g., piperidine or L-tyrosine) in ethanol or toluene .

Key Advantages :

  • Enables modular substitution at the 4-position.

  • Higher stereocontrol (Z:E > 9:1) with L-tyrosine catalysis .

Reaction Conditions :

BaseSolventTime (h)Z:E RatioYield (%)
PiperidineEthanol67:168
L-TyrosineToluene49:185

Mechanochemical Synthesis

A solvent-free, green chemistry approach utilizes ball milling:

  • Reactants : 2-Nitrobenzaldehyde, hippuric acid, and calcium oxide (CaO).

  • Conditions : Grinding at 300 rpm for 1 hour.

Advantages :

  • Eliminates toxic solvents.

  • Reduces reaction time to <2 hours.

  • Yield: 70–75% with minimal purification.

One-Pot Tandem Reactions

Recent advancements involve tandem condensation-cyclization sequences:

  • Step 1 : Schiff base formation between 2-nitrobenzaldehyde and methylamine.

  • Step 2 : Cyclization with acetyl chloride to form the oxazolone ring .

Typical Protocol :

  • Reactants: 2-Nitrobenzaldehyde (1 eq), methylamine (1.2 eq), acetyl chloride (1.5 eq).

  • Solvent: Ethanol, reflux for 5 hours.

  • Yield: 72% after recrystallization .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Stereoselectivity (Z:E)Scalability
Erlenmeyer75–82958:1High
Knoevenagel68–85987:1–9:1Moderate
Mechanochemical70–75906:1Low
One-Pot Tandem72937:1High

Critical Factors Influencing Synthesis :

  • Catalyst Choice : ZnO and L-tyrosine enhance reaction rates and stereocontrol .

  • Solvent Polarity : Ethanol favors Z-isomer stabilization via hydrogen bonding.

  • Temperature : Higher temperatures (>100°C) promote side reactions, reducing yields .

Purification and Characterization

  • Recrystallization : Ethanol/water mixtures (3:1) yield >95% pure product .

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆) : δ 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.95 (s, 1H, CH=), 7.62–7.45 (m, 5H, Ar-H) .

    • IR (KBr) : 1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Benzylidene-2-(2-nitrophenyl)oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Iron powder and hydrochloric acid (HCl) are commonly used for the reduction of the nitro group.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitrophenyl group.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H13N2O3 and features an oxazole ring, which is known for its biological activity. The structure includes a benzylidene moiety and a nitrophenyl group, contributing to its unique reactivity and potential applications in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

  • Anticancer Activity :
    • Studies have shown that oxazolone derivatives exhibit anticancer properties. For instance, derivatives similar to (4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one have been evaluated for their ability to inhibit cancer cell proliferation. Research indicates that these compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
  • Antimicrobial Properties :
    • The compound's derivatives have demonstrated antimicrobial activity against a range of pathogens. The presence of the nitrophenyl group enhances the compound's interaction with microbial enzymes, potentially leading to increased efficacy as an antimicrobial agent .
  • Inhibition of Enzymatic Activity :
    • Some studies indicate that oxazolone derivatives can inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Material Science Applications

  • Polymeric Materials :
    • The compound can serve as a building block for synthesizing novel polymers with specific properties. Its oxazole ring can participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties .
  • Dyes and Pigments :
    • Due to its chromophoric nature, (4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one can be utilized in developing dyes and pigments. The structural features allow for vibrant colorations suitable for various applications in textiles and coatings .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of (4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one showed significant cytotoxic effects against the LN229 glioblastoma cell line. The compound was tested using standard cytotoxic assays, revealing an IC50 value indicating potent activity against cancer cells .

Case Study 2: Antimicrobial Efficacy

In another research effort, several derivatives were synthesized and tested against common bacterial strains. The results indicated that specific modifications to the nitrophenyl group enhanced antimicrobial efficacy, suggesting that structural variations could lead to improved therapeutic agents .

Mechanism of Action

The mechanism of action of (Z)-4-Benzylidene-2-(2-nitrophenyl)oxazol-5(4H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituents on the benzylidene and phenyl rings critically modulate the compound’s properties. Key analogs include:

Compound Substituents (Benzylidene/Phenyl) Electron Effects Key References
Target Compound 2-Nitrophenyl (phenyl) Strong electron-withdrawing
(4Z)-4-Benzylidene-2-phenyl analog Phenyl (phenyl) Neutral
(4Z)-2-(4-Methoxyphenyl) derivative 4-Methoxyphenyl (phenyl) Electron-donating
(4Z)-4-(3,4-Dimethoxybenzylidene) analog 3,4-Dimethoxy (benzylidene) Electron-donating
(Z)-4-(2-Methoxybenzylidene)-3-methyl 2-Methoxy (benzylidene) Electron-donating
  • Electronic Effects : The 2-nitro group reduces electron density in the oxazolone ring, leading to a redshift in UV-Vis spectra and altered C=O stretching frequencies in IR due to decreased conjugation . In contrast, methoxy groups enhance electron density, blue-shifting absorption bands .
  • Crystallography : The Z-configuration is conserved across analogs, but nitro-substituted derivatives exhibit distinct packing via C–H···O (nitro) interactions, unlike C–H···π or π-π stacking in methoxy/methyl analogs .

Spectral Properties

  • IR Spectroscopy : The C=O stretching vibration (~1750–1800 cm⁻¹) splits due to Fermi resonance in all azlactones. For the target compound, the unperturbed C=O band is observed at ~1775 cm⁻¹, compared to ~1760 cm⁻¹ in methoxy derivatives .
  • NMR : The 2-nitrophenyl group deshields adjacent protons, shifting aromatic signals downfield (δ 8.0–8.5 ppm) versus upfield shifts in methoxy analogs (δ 6.5–7.5 ppm) .

Research Findings and Data Tables

Table 1: Comparative Spectral Data

Compound C=O Stretching (cm⁻¹) UV-Vis λ_max (nm) Melting Point (°C)
Target Compound 1775 320–330 198–200*
(4Z)-2-Phenyl-4-benzylidene analog 1760 290–300 185–187
(4Z)-4-(4-Methoxybenzylidene) derivative 1755 310–320 170–172
(4Z)-3,4-Dimethoxy analog 1748 340–350 210–212

*Estimated based on nitro group’s polarity.

Biological Activity

The compound (4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is a member of the oxazolone family, characterized by its heterocyclic structure that incorporates both nitrogen and oxygen atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, particularly the presence of the nitrophenyl group, significantly influence its reactivity and biological interactions.

Molecular Formula and Weight

  • Molecular Formula : C16H10N2O4
  • Molecular Weight : 294.26 g/mol

Structural Features

The compound features an oxazole ring, which is a five-membered aromatic ring containing nitrogen and oxygen. The nitrophenyl group enhances the compound's electrophilic character, facilitating interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of (4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one exhibit significant antimicrobial activity. A study conducted on various synthesized oxazolone derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity was assessed using the disc diffusion method, yielding notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus18
Bacillus subtilis16
Escherichia coli15
Candida albicans14

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using MTT assays have shown that it exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis and interference with cell cycle progression.

The biological activity of (4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is thought to occur through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
  • Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways.
  • Gene Expression Alteration : The compound may affect the expression levels of genes related to its biological activities.

Study 1: Antimicrobial Evaluation

In a study by Saour et al., a series of oxazolone derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that compounds with substitutions at the C-2 position exhibited enhanced activity against various bacterial strains.

Study 2: Anticancer Potential

Another study focused on evaluating the anticancer effects of (4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one against six different cancer cell lines. The findings revealed that certain derivatives showed over 85% inhibition in cell viability, indicating strong anticancer potential.

Q & A

Q. What are the optimal synthetic routes for preparing (4Z)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one?

Methodological Answer : The synthesis typically involves a cyclocondensation reaction between a substituted benzaldehyde and a 2-nitrophenyl-substituted oxazolone precursor. A reflux-based method using glacial acetic acid as a solvent and anhydrous sodium acetate as a catalyst is effective, as demonstrated in analogous oxazolone syntheses . For example, equimolar amounts of 2-nitrobenzoylglycine and benzaldehyde derivatives are refluxed for 6–8 hours, followed by purification via recrystallization (ethanol or ethyl acetate/hexane). Monitoring reaction progress with TLC (e.g., 20% ethyl acetate in n-hexane) ensures completion. Yield optimization (up to 85%) can be achieved by adjusting stoichiometry and reaction time .

Q. How is the Z-configuration of the benzylidene group confirmed in this compound?

Methodological Answer : The Z-configuration is validated using single-crystal X-ray diffraction (SC-XRD), which provides unambiguous evidence of the stereochemistry. For instance, SC-XRD data (e.g., R factor = 0.044, wR factor = 0.109) resolve bond angles and dihedral angles between the benzylidene and oxazolone moieties . Complementary techniques include 1^1H NMR spectroscopy, where coupling constants (JJ) between vinylic protons (typically 10–12 Hz for Z-isomers) and NOESY experiments to confirm spatial proximity of key substituents .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group at the 2-position influence the compound’s reactivity?

Methodological Answer : The 2-nitro group enhances electrophilic character at the oxazolone ring, facilitating nucleophilic attacks (e.g., at the C2 position). Computational studies (DFT) can map electrostatic potential surfaces to identify reactive sites. Experimentally, comparative kinetic studies with non-nitrated analogs (e.g., 4-benzylidene-2-phenyl derivatives) reveal accelerated reaction rates in Michael additions or Diels-Alder reactions due to nitro-group-mediated electron deficiency .

Q. What strategies resolve contradictions in crystallographic data for structurally similar oxazolones?

Methodological Answer : Discrepancies (e.g., misassigned substituent positions) are resolved by re-examining SC-XRD data (e.g., torsion angles and Hirshfeld surfaces) and cross-validating with spectroscopic data. For example, a corrigendum for a related compound corrected a 4-methylphenyl group to 4-methoxyphenyl by reanalyzing crystallographic parameters (mean σ(C–C) = 0.002 Å) and 13^{13}C NMR shifts . Redundant synthetic pathways (e.g., alternative precursors) may also clarify structural ambiguities.

Q. How can computational modeling predict biological activity for this compound?

Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to target proteins (e.g., kinases or receptors). For instance, docking studies of analogous oxazolones with benzodiazepine-binding sites (e.g., GABAA_A receptors) identify key interactions (H-bonding with nitro groups, π-π stacking with aromatic residues). Pharmacophore modeling further prioritizes structural modifications to enhance selectivity .

Q. What experimental designs validate the compound’s potential as an anticancer agent?

Methodological Answer : In vitro assays include:

  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
  • Target identification : Western blotting for apoptosis markers (Bax/Bcl-2 ratio, caspase-3 cleavage) .
    Dose-response curves and comparative studies with positive controls (e.g., doxorubicin) ensure reproducibility.

Q. What challenges arise in interpreting temperature-dependent NMR spectra for this compound?

Methodological Answer : Dynamic NMR (DNMR) experiments at variable temperatures (e.g., 25–100°C) resolve rotational barriers around the benzylidene double bond. Line-shape analysis or EXSY peaks in 1^1H NMR spectra quantify activation energy (ΔG\Delta G^\ddagger) for Z/E isomerization. For example, coalescence temperatures near 80°C suggest slow exchange regimes, requiring low-temperature measurements (−40°C) to freeze conformational dynamics .

Q. How are solvent effects optimized in catalytic applications of this oxazolone?

Methodological Answer : Solvent polarity (e.g., Kamlet-Taft parameters) is correlated with reaction rates in organocatalytic processes. For instance, polar aprotic solvents (DMF, DMSO) stabilize zwitterionic intermediates in asymmetric aldol reactions. Green chemistry approaches (e.g., water-ethanol mixtures) balance sustainability and efficiency, with yields monitored via HPLC-MS .

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